Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Description
Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate: is an organic compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C17H25BO4 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-11-9-13(10-12-14)7-6-8-15(19)20-5/h9-12H,6-8H2,1-5H3 |
InChI Key |
BSUJPQYUSOSLLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate typically involves the reaction of 4-bromobutanoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoic acid.
Reduction: 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, making it invaluable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine: In biological research, this compound is used as a building block for synthesizing biologically active molecules. It is also employed in the development of boron-containing drugs, which have shown promise in cancer therapy due to their ability to target specific cellular pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a crucial intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester group forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Uniqueness: Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate is unique due to its butanoate ester group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for synthesizing a wide range of complex molecules, particularly in the pharmaceutical and materials science fields.
Biological Activity
Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate (CAS No. 171364-80-0) is a boron-containing compound that has garnered attention for its potential applications in pharmaceuticals and organic synthesis. Its unique structural features, particularly the dioxaborolane moiety, enhance its reactivity and selectivity in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.11 g/mol. The compound features a butanoate group linked to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This structural arrangement contributes to its biological activity and utility in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BO4 |
| Molecular Weight | 262.11 g/mol |
| Purity | ≥98% (GC) |
| Melting Point | 82°C |
Pharmaceutical Applications
This compound has been identified as a significant intermediate in the synthesis of pharmaceutical compounds. Its ability to cross the blood-brain barrier makes it particularly valuable in developing treatments for neurological disorders. Research indicates that compounds with similar structures have shown efficacy in modulating neuroinflammatory responses and promoting neuroprotection .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis. The dioxaborolane group enhances the compound's binding affinity to target proteins involved in these pathways, potentially leading to therapeutic effects against various diseases.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The mechanism involved the modulation of reactive oxygen species (ROS) levels and activation of survival signaling pathways .
- Anticancer Activity : Research has shown that similar boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane moiety is believed to enhance selectivity towards cancerous cells while minimizing effects on normal cells .
- Bioconjugation Applications : The unique structure allows for effective bioconjugation processes where the compound can be linked with biomolecules for targeted drug delivery systems. This application is critical in improving therapeutic efficacy and reducing side effects associated with conventional drug delivery methods .
Safety and Toxicology
Toxicological assessments indicate that this compound does not exhibit significant mutagenic or carcinogenic properties under standard testing conditions . However, standard safety precautions should be followed when handling the compound due to potential irritative effects on skin and eyes.
Q & A
Q. How can researchers optimize the synthesis of Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate using Suzuki-Miyaura coupling?
Methodological Answer: The Suzuki-Miyaura coupling reaction is pivotal for introducing the dioxaborolane moiety. Key parameters include:
- Catalyst Selection : PdCl₂(dppf)CH₂Cl₂ (0.5–1 mol%) is commonly used due to its stability and efficiency in cross-coupling reactions .
- Base and Solvent : Sodium carbonate (2M) in DMF/water mixtures at 80°C ensures optimal reactivity and solubility .
- Reagent Ratios : A 1.2:1 molar ratio of boronic ester to aryl halide minimizes side reactions.
Example Reaction Setup (from ):
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 43% | 90°C, 24h, KOAc in dioxane | Requires inert atmosphere to prevent boronic ester hydrolysis . |
Recommendation : Monitor reaction progress via TLC or HPLC to adjust reaction time and avoid over-decomposition of the boronate ester.
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methyl ester (δ ~3.6 ppm) and dioxaborolane ring (δ ~1.3 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₉BO₄) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (e.g., Chromolith® C18) with UV detection at 254 nm .
Critical Note : Boronic esters are moisture-sensitive; store samples under inert gas (N₂/Ar) and analyze immediately after synthesis .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic efficiency data between PdCl₂(dppf) and Pd(PPh₃)₄ for this compound’s synthesis?
Methodological Answer: Discrepancies often arise from ligand steric effects and solvent compatibility:
- Ligand Steric Effects : PdCl₂(dppf) enhances stability in polar aprotic solvents (DMF), while Pd(PPh₃)₄ may deactivate in aqueous conditions .
- Reaction Monitoring : Use in situ ¹⁹F NMR (if fluorinated intermediates exist) to track boron-aryl bond formation kinetics .
- Control Experiments : Compare turnover numbers (TONs) under identical conditions (temperature, solvent, base).
Q. Example Data Comparison :
| Catalyst | TON | Solvent System |
|---|---|---|
| PdCl₂(dppf) | 120 | DMF/H₂O |
| Pd(PPh₃)₄ | 85 | THF/H₂O |
Recommendation : Optimize ligand-to-metal ratios and pre-catalyst activation steps to mitigate inefficiencies .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically investigated for long-term storage?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor boronate ester hydrolysis via LC-MS over 7 days .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and glass transition events .
Example Stability Profile (from ):
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| pH 7, 25°C | 0.0021 | 330 h |
| pH 10, 40°C | 0.015 | 46 h |
Recommendation : Store lyophilized samples at -20°C under nitrogen to minimize hydrolysis .
Q. What computational strategies can predict reaction pathways for byproduct formation during synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for competing pathways (e.g., protodeboronation vs. cross-coupling) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on Pd catalyst coordination to optimize reaction selectivity.
Case Study : DFT studies on similar dioxaborolanes show that electron-deficient aryl halides favor cross-coupling over homocoupling (ΔG‡ = +8.2 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound across literature sources?
Methodological Answer:
- Variable Screening : Replicate reactions using exact reagent grades (e.g., anhydrous DMF vs. technical grade) .
- Byproduct Identification : Use HRMS to detect common impurities (e.g., deboronated products or ester hydrolysis byproducts) .
- Statistical Design : Apply a Box-Behnken design to evaluate interactions between temperature, catalyst loading, and solvent purity .
Example Resolution : A 15% yield increase was achieved by switching from commercial Na₂CO₃ to freshly calcined base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
